![molecular formula C12H10Cl3NO3 B5091346 ethyl 4-oxo-4-[(2,4,5-trichlorophenyl)amino]-2-butenoate](/img/structure/B5091346.png)
ethyl 4-oxo-4-[(2,4,5-trichlorophenyl)amino]-2-butenoate
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Overview
Description
Ethyl 4-oxo-4-[(2,4,5-trichlorophenyl)amino]-2-butenoate is a chemical compound that has been extensively studied for its potential applications in scientific research. Also known as ethyl 2-(2,4,5-trichlorophenylamino)-4-oxo-but-2-enoate, this compound is a member of the enone class of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-4-[(2,4,5-trichlorophenyl)amino]-2-butenoate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
Ethyl 4-oxo-4-[(2,4,5-trichlorophenyl)amino]-2-butenoate has been shown to have a number of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic activities.
Advantages and Limitations for Lab Experiments
One of the major advantages of using ethyl 4-oxo-4-[(2,4,5-trichlorophenyl)amino]-2-butenoate in lab experiments is its high potency and selectivity. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of future directions for research involving ethyl 4-oxo-4-[(2,4,5-trichlorophenyl)amino]-2-butenoate. Some potential areas of research include the development of more effective synthesis methods, the identification of additional biological activities, and the optimization of this compound for use as a therapeutic agent in humans. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in a variety of disease settings.
Synthesis Methods
The synthesis of ethyl 4-oxo-4-[(2,4,5-trichlorophenyl)amino]-2-butenoate can be achieved through a variety of methods, including the reaction of ethyl acetoacetate with 2,4,5-trichloroaniline in the presence of a base such as sodium ethoxide. Other methods include the reaction of ethyl acetoacetate with 2,4,5-trichloroaniline in the presence of a catalyst such as p-toluenesulfonic acid.
Scientific Research Applications
Ethyl 4-oxo-4-[(2,4,5-trichlorophenyl)amino]-2-butenoate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
properties
IUPAC Name |
ethyl (E)-4-oxo-4-(2,4,5-trichloroanilino)but-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl3NO3/c1-2-19-12(18)4-3-11(17)16-10-6-8(14)7(13)5-9(10)15/h3-6H,2H2,1H3,(H,16,17)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVHAJDQLOKALR-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)NC1=CC(=C(C=C1Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-4-oxo-4-[(2,4,5-trichlorophenyl)amino]but-2-enoate |
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